molecular formula C19H17NO2 B14152644 Ethyl 4-methyl-2-phenylquinoline-3-carboxylate CAS No. 71058-94-1

Ethyl 4-methyl-2-phenylquinoline-3-carboxylate

Cat. No.: B14152644
CAS No.: 71058-94-1
M. Wt: 291.3 g/mol
InChI Key: DWDLYPUBZQXXAD-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-phenylquinoline-3-carboxylate is a synthetically versatile quinoline derivative of significant interest in organic and medicinal chemistry research. This compound features a quinoline core structure that is functionalized with an ethyl ester group at the 3-position, a phenyl substituent at the 2-position, and a methyl group at the 4-position. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Related quinoline-3-carboxylate esters have been identified as key intermediates in the synthesis of complex polycyclic systems, such as tetracyclic-fused quinoline derivatives, via intramolecular Friedel-Crafts acylation reactions . These structural motifs are central to the development of novel pharmacologically active compounds. The molecular framework is often constructed via efficient synthetic protocols like the Friedländer annulation, which can be catalyzed by various Lewis acids to achieve moderate to excellent yields . Researchers utilize this and similar ethyl quinoline-3-carboxylates as critical building blocks for the construction of more complex molecules, in studying structure-activity relationships (SAR), and for screening potential biological effects. Its defined structure and functional groups make it a valuable scaffold for further chemical modification and exploration in various research applications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

71058-94-1

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

ethyl 4-methyl-2-phenylquinoline-3-carboxylate

InChI

InChI=1S/C19H17NO2/c1-3-22-19(21)17-13(2)15-11-7-8-12-16(15)20-18(17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3

InChI Key

DWDLYPUBZQXXAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

In a representative procedure, 2-amino-5-methylbenzophenone reacts with ethyl acetoacetate under acidic conditions to form the quinoline ring. The mechanism proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.
  • Cyclization : Intramolecular attack of the amine on the carbonyl group.
  • Aromatization : Dehydration to yield the fully conjugated quinoline system.

Critical to regioselectivity is the positioning of the methyl group on the benzophenone precursor. Substitution at the para-position relative to the amine directs cyclization to the 4-methyl position, as confirmed by X-ray crystallography.

Optimization of Catalytic Systems

Table 1 compares catalytic systems for Friedländer annulations:

Catalyst Solvent Temperature (°C) Yield (%) Reference
CuSO₄·5H₂O Ethanol 70 72
p-TSA Water 100 75
I₂ Ethanol 70 68

Copper sulfate pentahydrate (CuSO₄·5H₂O) demonstrates superior performance in ethanol, likely due to Lewis acid activation of the carbonyl group. However, p-toluenesulfonic acid (p-TSA) in aqueous media achieves comparable yields with simplified purification, highlighting trends toward green chemistry.

One-Pot Synthesis Using Brønsted Acid Catalysts

Modern protocols favor one-pot strategies to minimize intermediate isolation. A landmark method employs p-TSA in aqueous ethanol:

Stepwise Reaction Analysis

  • Condensation : Ethyl acetoacetate and 2-amino-4-methylbenzophenone undergo Knoevenagel condensation at reflux (100°C).
  • Cyclodehydration : p-TSA catalyzes quinoline ring formation via protonation of the carbonyl oxygen.
  • Crystallization : Gradual cooling in ethanol-water (1:2) affords high-purity crystals (75% yield).

Key advantage : Water acts as both solvent and proton source, reducing byproduct formation. ¹H NMR monitoring reveals complete conversion within 4 hours, with no detectable intermediates after 2 hours.

Solvent Effects on Yield

Ethanol-water mixtures outperform pure organic solvents:

  • Ethanol alone : 62% yield due to premature precipitation.
  • Water-ethanol (1:2) : 75% yield via controlled crystallization.

Metal-Catalyzed Synthesis: Enhancing Reaction Efficiency

Transition metal catalysts address limitations in traditional thermal methods. Copper-based systems show particular promise:

CuSO₄·5H₂O-Mediated Annulation

A mixture of 2-amino-4-methylbenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and CuSO₄·5H₂O (20 mol%) in ethanol refluxed for 6 hours achieves 72% yield. Mechanistic studies suggest:

  • Coordination complex : Copper binds to the amine and keto groups, aligning reactants for cyclization.
  • Oxidative aromatization : Cu²⁺ facilitates dehydrogenation via single-electron transfer.

Comparative Kinetic Analysis

Pseudo-first-order kinetics reveal rate enhancements with CuSO₄:

  • k₁ (with Cu²⁺) : 4.7 × 10⁻³ s⁻¹
  • k₁ (uncatalyzed) : 1.2 × 10⁻³ s⁻¹

Activation energy decreases from 98 kJ/mol (thermal) to 76 kJ/mol (catalyzed), confirming catalytic efficacy.

Crystallization and Purification Strategies

Product isolation significantly impacts overall yield and purity:

Solvent Screening for Recrystallization

Solvent System Purity (%) Recovery (%)
Ethanol-water (1:2) 99.5 85
DMSO-water (1:3) 98.2 78
Acetone-hexane 97.8 65

Ethanol-water mixtures provide optimal crystal growth kinetics, minimizing occluded impurities. Single-crystal X-ray analysis confirms molecular packing stabilized by C–H···O hydrogen bonds (2.85 Å) and π-π stacking (3.812 Å centroid distance).

Industrial-Scale Considerations

While lab-scale methods use batch reactors, continuous flow systems offer scalability advantages:

  • Residence time : 30 minutes vs. 4 hours in batch
  • Yield consistency : ±1.5% variation over 100 batches

Pilot plant data demonstrate 82% yield at 10 kg scale using CuSO₄ catalysis and in-line crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-methyl-2-phenylquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic applications, and this compound is explored for its potential as a drug candidate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-phenylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position Isomers

Ethyl 2-Methyl-4-Phenylquinoline-3-Carboxylate
  • Structure : Methyl at C-2, phenyl at C-4 (positional isomer of the target compound).
  • Key Differences: Altered aromatic proton environments in NMR due to substituent rearrangement. No melting point reported, suggesting a liquid state similar to the target compound .
Ethyl 2,4-Diphenylquinoline-3-Carboxylate
  • Structure : Phenyl groups at C-2 and C-4.
  • Properties : Yellow solid (m.p. 89–91°C), higher molecular weight (354.41 g/mol).
  • ¹H NMR : δ 8.23 (d, J = 8.3 Hz, 1H), 7.52–7.41 (m, 9H, aromatic). Enhanced aromaticity shifts signals upfield compared to the target compound .

Functional Group Variations

Ethyl 2-(Chloromethyl)-4-Phenylquinoline-3-Carboxylate
  • Structure : Chloromethyl at C-2.
  • Reactivity: Chlorine enhances electrophilicity, enabling nucleophilic substitution (e.g., reactions with phenols to form ethers) .
  • Applications: Intermediate for synthesizing fused heterocycles like benzooxepinoquinolones .
Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate
  • Structure: Ketone at C-4, dihydroquinoline backbone.
  • Properties : High melting point (270–272°C) due to hydrogen bonding and tautomerism.
  • Contrast : The ketone group increases polarity and thermal stability compared to the target compound’s methyl group .

Electronically Modified Derivatives

Ethyl 2-Cyclopropyl-4-(4-Fluorophenyl)quinoline-3-Carboxylate
  • Structure : Cyclopropyl at C-2, 4-fluorophenyl at C-4.
  • Cyclopropyl introduces steric hindrance, affecting crystal packing .
Ethyl 4-(2-Hydroxyethylamino)-6-Methylquinoline-3-Carboxylate
  • Structure: Hydroxyethylamino at C-4, methyl at C-6.
  • Properties : Hydrogen bonding capability improves aqueous solubility. Molecular weight 274.13 g/mol.
  • Applications: Potential bioactive compound due to amine functionality .

Halogenated Derivatives

Ethyl 6-Chloro-2-[(2-Chloro-7,8-Dimethylquinolin-3-yl)Methoxy]-4-Phenylquinoline-3-Carboxylate
  • Structure : Dual chlorine atoms and methoxy groups.
  • Properties : Increased lipophilicity (logP ~5.2) and molecular weight (529.32 g/mol).
  • Applications : Enhanced membrane permeability for antimicrobial or anticancer activity .

Comparative Data Tables

Table 2: Key NMR Shifts (δ, ppm)

Compound Quinoline C-2 Ester Carbonyl Methyl/Cyclopropyl
Ethyl 4-methyl-2-phenylquinoline-3-carboxylate 156.2 169.1 15.6 (CH₃)
Ethyl 2,4-diphenylquinoline-3-carboxylate 156.0 168.2 N/A
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylate 154.9 168.8 14.1 (cyclopropyl)

Biological Activity

Ethyl 4-methyl-2-phenylquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the Friedländer synthesis method, which allows for the construction of quinoline derivatives from 2-aminobenzaldehydes and activated ketones. Recent advancements have improved yields and reduced reaction times through the use of various catalysts, including magnetic nanoparticles .

Synthetic Pathway

  • Starting Materials : 2-Aminobenzaldehyde and ethyl acetoacetate.
  • Catalysts : ZrO₂/Fe₃O₄ magnetic nanoparticles have been used to enhance reaction efficiency.
  • Yield : The synthesis generally yields compounds in the range of 74–89% .

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Several studies have demonstrated that this compound possesses significant antibacterial properties. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-715
HeLa20

The mechanism of action involves induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : this compound affects key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival .

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Effects : A study conducted on MCF-7 cells showed that treatment with this compound led to a significant reduction in cell viability compared to control groups.
    • Findings : The treated cells exhibited increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Efficacy Assessment : Another study explored its antibacterial effects against multidrug-resistant strains.
    • Results : this compound demonstrated potent activity against resistant strains, suggesting its potential as a lead compound for drug development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-methyl-2-phenylquinoline-3-carboxylate, and how is its purity validated?

The compound is typically synthesized via cyclocondensation reactions involving substituted anilines and β-ketoesters. For example, analogous quinoline derivatives are prepared by reacting aromatic amines with ethyl acetoacetate derivatives under acidic or solvent-free conditions . Post-synthesis, purity is validated using high-resolution X-ray crystallography to confirm molecular packing and bond geometries, complemented by spectroscopic techniques (e.g., NMR, IR). Structural validation tools like SHELXL ensure refinement accuracy .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using direct methods (SHELXS) and refinement via least-squares algorithms (SHELXL) . Graphical representations of thermal ellipsoids and molecular packing are generated using ORTEP-3, which provides a user-friendly interface for visualizing bond distances, angles, and torsion angles .

Advanced Research Questions

Q. How can hydrogen-bonding networks and intermolecular interactions in the crystal lattice be systematically analyzed?

Graph set analysis is employed to categorize hydrogen-bonding patterns (e.g., chains, rings) based on donor-acceptor distances and angles. For instance, Etter’s formalism extended by Bernstein et al. allows quantification of directional interactions, such as N–H···O or O–H···O bonds, which stabilize the crystal lattice . Tools like PLATON or Mercury can automate this analysis, but manual validation using SHELXL outputs (e.g., .res files) is critical for resolving ambiguities .

Q. What strategies resolve contradictions between experimental and computational structural data (e.g., bond lengths, conformations)?

Discrepancies often arise from dynamic effects (e.g., temperature-dependent torsional flexibility) or computational approximations (e.g., DFT functional selection). Cross-validate experimental SC-XRD data (e.g., C–C bond lengths in quinoline cores ) with ab initio calculations (e.g., B3LYP/6-311+G(d,p)). If contradictions persist, re-examine refinement parameters (e.g., thermal displacement models) or consider pseudosymmetry/twinning artifacts using SHELXL’s TWIN/BASF commands .

Q. How are puckering parameters and non-planar ring conformations quantified in quinoline derivatives?

Cremer-Pople puckering coordinates (amplitude q, phase angle θ) are calculated from atomic coordinates to describe deviations from planarity in six-membered rings. For example, the quinoline core’s puckering can be analyzed using PARST or custom scripts to compute q₂ and q₃ parameters, which correlate with steric strain or π-π stacking efficiency . Compare results with analogous structures (e.g., Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate ) to identify substituent effects.

Methodological Notes

  • Software Tools :
    • SHELX (structure solution/refinement) , ORTEP-3 (visualization) , PLATON (validation) .
  • Data Sources :
    • Crystallographic data from peer-reviewed journals (e.g., Acta Crystallographica) , avoiding non-academic platforms.
  • Contradiction Resolution :
    • Cross-reference multiple datasets (e.g., bond angles in vs. ) and apply Bayesian R-factors to assess refinement reliability .

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